

# How to prevent hydrogen embrittlement in cadmium cyanide plating

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## Compound of Interest

Compound Name: Cadmium potassium cyanide

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## Technical Support Center: Cadmium Cyanide Plating

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing hydrogen embrittlement during cadmium cyanide plating experiments.

### Frequently Asked Questions (FAQs)

Q1: What is hydrogen embrittlement in the context of cadmium cyanide plating?

A1: Hydrogen embrittlement is a phenomenon where hydrogen atoms diffuse into the metal substrate, typically high-strength steel, during the electroplating process.[1][2][3] This absorption of hydrogen can significantly reduce the ductility and tensile strength of the metal, making it brittle and susceptible to premature failure under stress.[2][4] In cadmium cyanide plating, hydrogen is generated at the cathode as a byproduct of the electrochemical reaction.[5]

Q2: What are the primary causes of hydrogen embrittlement in my cadmium cyanide plating process?

A2: Several factors during the plating process can contribute to hydrogen embrittlement:

- Pre-plating Procedures: Acid pickling and alkaline cleaning steps used to prepare the substrate surface can introduce a significant amount of hydrogen.[6][7]

- **Plating Bath Chemistry:** The efficiency of the cadmium cyanide bath plays a crucial role.<sup>[5]</sup> Low cathode efficiency leads to increased hydrogen evolution on the part's surface.<sup>[5]</sup> Contaminants in the bath, such as nickel and other heavy metals, can lower efficiency.<sup>[5]</sup> High carbonate concentration (above four oz/gal) also drastically reduces plating efficiency.<sup>[5]</sup>
- **Brighteners:** The use of organic or metallic brighteners is discouraged. While they produce a brighter finish, they create a dense crystal structure that traps hydrogen and hinders its removal during post-plating baking.<sup>[5]</sup> Low Hydrogen Embrittlement (LHE) cadmium plating specifically uses an un-brightened bath to allow hydrogen to escape during baking.<sup>[8]</sup>
- **Substrate Material:** High-strength steels are particularly susceptible to hydrogen embrittlement.<sup>[2][7]</sup>

Q3: How can I prevent hydrogen embrittlement before and during the plating process?

A3: Proactive prevention is key:

- **Material Selection:** Whenever possible, consider if alternative materials less susceptible to hydrogen embrittlement can be used.
- **Stress Relief:** For high-strength steel parts with residual stress from manufacturing, a pre-plating stress relief bake is recommended.<sup>[6]</sup>
- **Cleaning and Pickling:** Minimize the duration of acid pickling and use inhibitors to reduce hydrogen absorption.<sup>[6][9]</sup> Abrasive blasting can be an alternative to extensive acid etching.<sup>[9]</sup>
- **Plating Bath Control:** Maintain optimal bath chemistry to ensure high cathode efficiency.<sup>[5]</sup> Regularly monitor and control the concentrations of cadmium, sodium cyanide, and sodium hydroxide. Continuously filter the bath to remove organic and metallic contaminants.<sup>[5][9]</sup> Avoid the use of brighteners for critical applications.<sup>[5]</sup>

Q4: What is the most critical step to mitigate hydrogen embrittlement after plating?

A4: The most critical post-plating step is a hydrogen embrittlement relief bake. This involves heating the plated parts at a specific temperature for a designated time to allow trapped

hydrogen to diffuse out of the metal.[2][10][11] This baking process must be performed as soon as possible after plating, ideally within one to four hours.[3][9][12][13] Any delay allows hydrogen to migrate deeper into the material, making it more difficult to remove.[14]

Q5: My parts are discolored after the hydrogen embrittlement relief bake. Is this normal and what can I do about it?

A5: Some discoloration or tarnishing of the cadmium plating after baking is expected.[9] If a bright finish is required, a brief dip in the cadmium tank or a separate cyanide solution can be performed after baking to remove the tarnish, followed by rinsing and the application of any supplementary chromate conversion coatings.[9] Supplementary treatments like chromate must be applied after baking, as the heat will damage the conversion coating.[7][12][13]

Q6: How do I know if my prevention methods are effective?

A6: Regular testing is essential to validate the effectiveness of your hydrogen embrittlement prevention protocol. Mechanical testing of plated samples is the most common method. The notched tensile strength test is a widely used procedure where plated test pieces are subjected to a sustained load for an extended period (e.g., 200 hours at 75% of the ultimate tensile strength) to check for delayed fracture.[9][15]

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Component failure under load after plating	Hydrogen embrittlement	Implement a post-plating baking procedure immediately. Review and optimize pre-plating and plating parameters.
Failure of notched tensile test	Inadequate baking (time/temperature)	Verify baking parameters against specifications for the material's tensile strength. Ensure a minimal delay between plating and baking.
Contaminated plating bath	Analyze the plating bath for metallic and organic contaminants. Perform carbon treatment.	
Use of brighteners	Switch to a brightener-free cadmium cyanide bath for high-strength steel components.	
Inconsistent test results	Variations in plating process	Ensure strict process control over all stages, including pre-treatment, plating, and baking.
Non-uniform heating during baking	Ensure proper air circulation in the baking oven for even heat distribution.	

## Data Presentation

Table 1: Recommended Hydrogen Embrittlement Relief Baking Parameters

Note: These are general guidelines. Always refer to the specific standards (e.g., AMS-QQ-P-416, ASTM B850) and material specifications for precise requirements.

Material Tensile Strength	Temperature	Minimum Baking Time
< 180 ksi (1240 MPa)	375 ± 25 °F (190 ± 14 °C)	3 hours
180 - 220 ksi (1240 - 1517 MPa)	375 ± 25 °F (190 ± 14 °C)	8 hours
> 220 ksi (1517 MPa)	375 ± 25 °F (190 ± 14 °C)	24 hours

## Experimental Protocols

### Protocol 1: Hydrogen Embrittlement Relief Baking

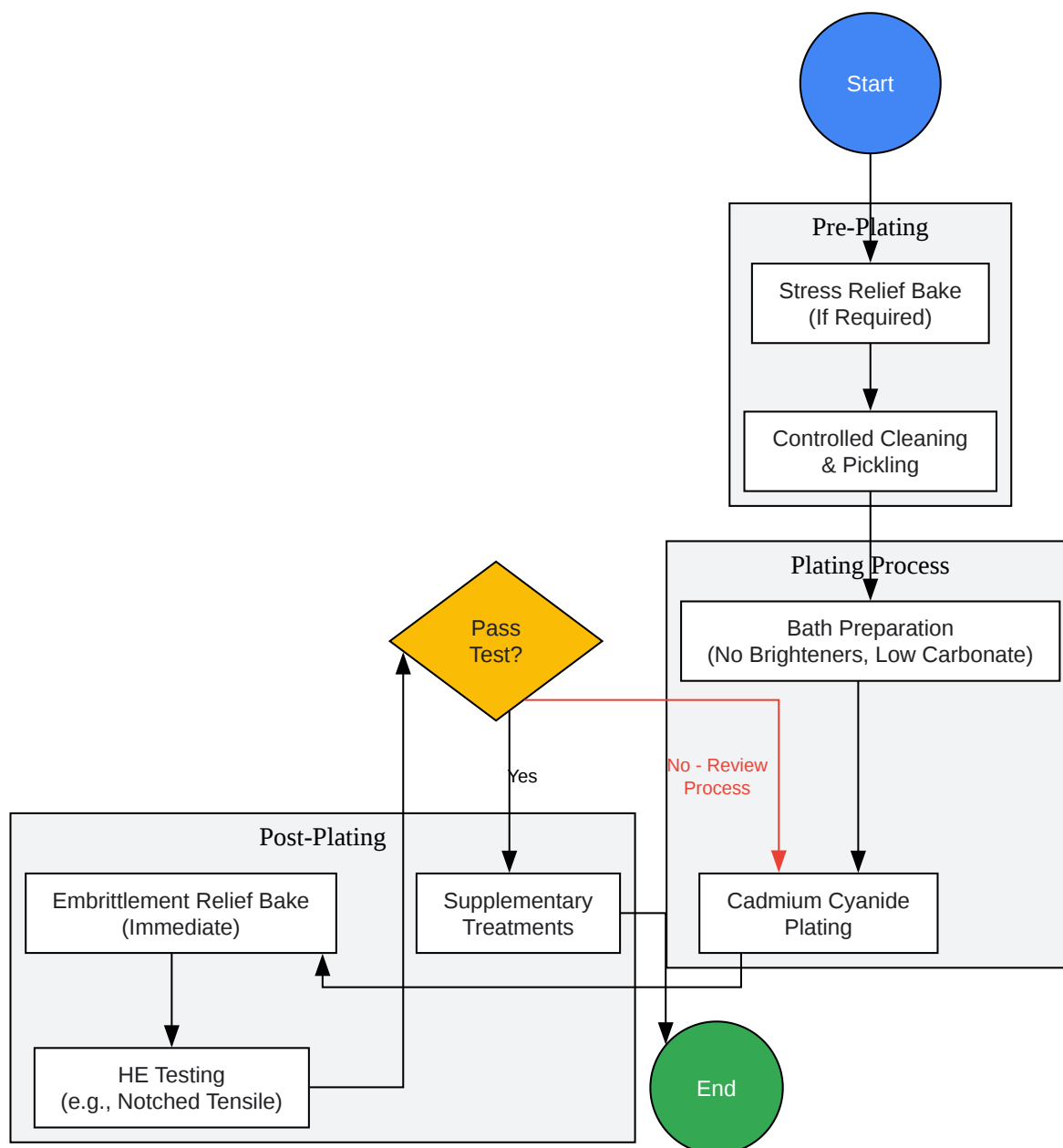
- **Timing:** Immediately following the plating and rinsing steps, and before any chromate conversion coating is applied, transfer the components to a calibrated baking oven. The delay should not exceed 4 hours.[\[12\]](#)[\[13\]](#)
- **Temperature:** Set the oven to 375 ± 25 °F (190 ± 14 °C).[\[3\]](#)[\[16\]](#)
- **Duration:** The baking duration is determined by the tensile strength of the steel (refer to Table 1). The timing begins once the parts have reached the specified temperature.
- **Cooling:** After the specified duration, parts can be removed from the oven and allowed to cool to room temperature.
- **Post-Bake Processing:** Proceed with any required supplementary treatments, such as chromate conversion coatings.

### Protocol 2: Notched Tensile Load Test for Hydrogen Embrittlement (Based on ASTM F519)

- **Specimen Preparation:** Utilize notched tensile specimens made from the same material and heat-treated to the same tensile strength as the components being plated.
- **Plating:** Process the test specimens alongside the actual components using the exact same pre-treatment, plating, and baking procedures.
- **Loading:** Mount the plated and baked specimens in a sustained load testing apparatus.

- Sustained Load: Apply a static tensile load equal to 75% of the notched ultimate tensile strength of the material.
- Duration: Maintain the load for 200 hours.
- Evaluation: The process is considered non-embrittling if the specimens do not fracture within the 200-hour test period.

## Mandatory Visualization



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Caption: Workflow for preventing hydrogen embrittlement.

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